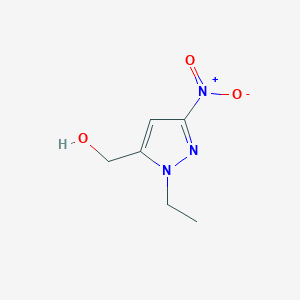
3,5-Dimethylbenzhydrol
Overview
Description
Scientific Research Applications
Photogeneration of Hydrogen
A study by Du, Knowles, and Eisenberg (2008) explored a homogeneous system for hydrogen production using visible light. The system utilized a complex of platinum(II) terpyridyl acetylide chromophore and a molecular cobalt catalyst for visible light-driven hydrogen production. This research is significant in the context of sustainable energy solutions (Du, Knowles, & Eisenberg, 2008).
Spectroscopic Analysis and Chemical Reactivity
Research by Singh, Baboo, Rawat, and Gupta (2013) involved the synthesis and characterization of ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate (EDNPAPC). This study provided insights into molecular weaker interactions, utilizing techniques such as 1H NMR, UV–Vis, and FT-IR spectroscopy. The findings are relevant for understanding the chemical reactivity and properties of related compounds (Singh, Baboo, Rawat, & Gupta, 2013).
Synthesis and Characterization of Complexes
Guerrero, Pons, Branchadell, Parella, Solans, Font‐Bardia, and Ros (2008) reported on the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands. Their research contributes to the understanding of complex formation and properties, which is important in the field of inorganic chemistry (Guerrero et al., 2008).
Biological Evaluation for Photodynamic Therapy
Tabrizi and Chiniforoshan (2016) synthesized and evaluated three new ruthenium(II) complexes as potential photosensitizers in photodynamic therapy (PDT). The study is significant for its implications in medical applications, particularly in cancer treatment (Tabrizi & Chiniforoshan, 2016).
Antimicrobial and Antifungal Properties
Bhosale, Dabur, Jadhav, and Bendre (2018) focused on the synthesis of substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazide analogues. Their study highlighted the potential of these compounds as antimicrobial and antifungal agents, contributing to the development of new therapeutic tools (Bhosale, Dabur, Jadhav, & Bendre, 2018).
Properties
IUPAC Name |
(3,5-dimethylphenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-8-12(2)10-14(9-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNXZUABMKSUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374376 | |
| Record name | 3,5-Dimethylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13389-71-4 | |
| Record name | 3,5-Dimethylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid](/img/structure/B3046940.png)



![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)








![Tert-Butyl 2-(Methylsulfonyl)-5,7-Dihydrospiro[Pyrano[4,3-D]Pyrimidine-8,3-Pyrrolidine]-1-Carboxylate](/img/structure/B3046962.png)
